(E)-3-((2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
This compound is a substituted acrylonitrile derivative featuring a thiazole core linked to a 3-nitrophenyl group at the 4-position and a 2-fluorophenylamino moiety at the acrylonitrile β-carbon.
Properties
IUPAC Name |
(E)-3-(2-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O2S/c19-15-6-1-2-7-16(15)21-10-13(9-20)18-22-17(11-26-18)12-4-3-5-14(8-12)23(24)25/h1-8,10-11,21H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLFUFGHDYPCGY-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenylamino Group
Halogen-Substituted Derivatives
- Chlorine’s larger atomic size may also influence steric interactions compared to fluorine .
- (E)-3-((3,4-Dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS 377052-03-4): Methoxy groups are electron-donating, which could reduce the compound’s electrophilicity and alter solubility. This substitution may shift activity toward targets requiring π-π stacking or hydrogen bonding, as seen in some fungicidal agents .
Heterocyclic Amino Groups
- (E)-3-(1,3-Benzodioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS 377057-92-6): The benzodioxole group enhances aromaticity and may improve blood-brain barrier penetration. This modification is common in CNS-targeting drugs, though specific activity data are unavailable .
Variations on the Thiazole Substituent
Nitrophenyl vs. Phenyl Substitution
- However, this compound’s nitro group on the aniline ring may compensate by enhancing interactions with nitroreductases or redox-active targets .
Bulky Alkyl/Aryl Groups
- (E)-3-[(4-Fluorophenyl)amino]-2-[4-(4-isobutylphenyl)thiazol-2-yl]acrylonitrile (CAS 378215-00-0): The isobutylphenyl group increases hydrophobicity (higher logP), favoring membrane penetration. This structural feature is advantageous in antifungal agents, as demonstrated by related compounds with >80% inhibition against Colletotrichum gossypii .
Functional Group Modifications on the Acrylonitrile Core
- 2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles :
Hydroxyl and hydrocarbyloxy groups introduce hydrogen-bonding sites, enhancing fungicidal activity. For example, compounds in this class achieved >50% inhibition against C. gossypii at 25 mg/L, suggesting that polar groups improve target engagement .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Nitro and fluorine substituents enhance electrophilicity, critical for covalent binding or interactions with electron-rich biological targets.
- Steric Effects : Bulky groups (e.g., isobutylphenyl) improve lipid solubility but may hinder binding to sterically constrained active sites.
- Hybrid Structures : Combining thiazole and acrylonitrile moieties synergizes aromatic stacking and dipole interactions, as seen in kinase inhibitors and antifungal agents .
Data Table: Key Structural Analogs and Properties
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